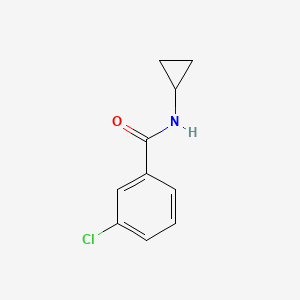

3-chloro-N-cyclopropylbenzamide

Description

Historical Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide, a simple amide derivative of benzoic acid, and its analogues form a cornerstone of modern chemical and pharmaceutical research. acs.orgteachy.ai Historically, the benzamide scaffold has proven to be a remarkably versatile template for developing a wide array of biologically active molecules. These derivatives are noted for their diverse pharmacological effects, which include antimicrobial, analgesic, anti-inflammatory, anti-cancer, and cardiovascular activities. nanobioletters.com The amide linkage is crucial, as it can form hydrogen bonds with biological targets like enzymes, and its presence often aids in the biodegradability of the compounds.

The significance of benzamides in the pharmaceutical industry is substantial, with approximately 25% of top-selling drugs containing an amide functional group. nanobioletters.com Research has led to the development of numerous benzamide-based drugs, such as the antipsychotics sulpiride (B1682569) and amisulpride. acs.org In agrochemistry, benzamide derivatives are utilized as active ingredients in pesticides, including insecticides and fungicides.

Contemporary research continues to explore the vast chemical space of benzamide derivatives. Scientists are actively developing novel synthetic methodologies and investigating these compounds for new applications. nanobioletters.com Studies have reported on benzamides as potent enzyme inhibitors, smoothened antagonists for potential cancer therapy, and agents with anti-fatigue effects. nih.govnih.govbldpharm.com This enduring interest underscores the foundational importance of the benzamide core in medicinal and materials chemistry.

Academic Significance of N-Cyclopropylbenzamides in Organic Chemistry

The incorporation of a cyclopropyl (B3062369) group, particularly as an N-substituent on an amide, imparts unique structural and conformational properties that are of significant academic interest. The cyclopropane (B1198618) ring is a prevalent motif in many biologically active natural products and synthetic compounds, valued for its rigidity and metabolic stability. researchgate.net When attached to a benzamide, it creates a class of molecules known as N-cyclopropylbenzamides.

Recent academic studies have revealed that secondary N-cyclopropyl amides exhibit unexpected and distinct conformational behaviors compared to other aliphatic secondary amides. acs.orgnih.gov Key findings from NMR spectroscopy and ab initio calculations include:

Rotamer Population: N-cyclopropyl amides display a significant population (16-19% in apolar solvents) of the E-rotamer (often referred to as the cis isomer) around the amide C-N bond. This is unusual, as most secondary amides exist almost exclusively in the Z (trans) conformation to minimize steric hindrance. acs.orgacs.orgnih.gov

N-cPr Bond Conformation: These amides preferentially adopt an ortho conformation around the bond connecting the nitrogen and the cyclopropyl ring. This contrasts with the typical anti conformation seen in other acetamides. acs.orgnih.gov

This unique conformational landscape is not merely a chemical curiosity. Analysis of protein-ligand interactions in the Protein Data Bank has shown that the majority of secondary N-cyclopropyl amides adopt this specific Z-ortho conformation when bound to protein targets. acs.org This preferred binding geometry makes the N-cyclopropylamide scaffold a compelling structural motif for designing new therapeutic agents and molecular probes. Furthermore, amide derivatives containing cyclopropane have been synthesized and evaluated for their antimicrobial and antifungal activities. mdpi.com

Rationale for Comprehensive Scientific Investigation of 3-chloro-N-cyclopropylbenzamide

The specific compound, 3-chloro-N-cyclopropylbenzamide, is a known chemical entity, identified by the CAS number 94040-99-0. chemicalbook.com While extensive research dedicated solely to this molecule is not widely published, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts.

The rationale for a detailed scientific study of 3-chloro-N-cyclopropylbenzamide is threefold:

Synergistic Bioactivity: The molecule combines the proven biologically active benzamide core with the conformationally unique and bioactive cyclopropyl group. The chlorine atom at the 3-position (meta-position) of the benzene (B151609) ring is also significant, as halogen substitutions are a common strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability. Numerous biologically active compounds feature a 3-chloro substitution pattern. mdpi.com

Structural and Conformational Analysis: Investigating the precise three-dimensional structure and conformational dynamics of 3-chloro-N-cyclopropylbenzamide is crucial. Understanding how the 3-chloro substituent influences the already unusual conformational preferences of the N-cyclopropyl amide group could provide valuable insights for rational drug design. nih.gov

Potential as a Research Intermediate: The synthesis of this compound, likely achievable through the reaction of 3-chlorobenzoyl chloride with cyclopropylamine (B47189), would make it a valuable intermediate for creating more complex molecules. nih.gov Its structure serves as a scaffold that can be further modified to explore structure-activity relationships in various biological assays.

Below is a table detailing the physicochemical properties of 3-chloro-N-cyclopropylbenzamide.

| Property | Value |

| CAS Number | 94040-99-0 |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Current Research Landscape and Emerging Academic Interests

The current research landscape for 3-chloro-N-cyclopropylbenzamide is largely defined by studies on analogous compounds. There is significant academic and industrial interest in developing novel amide-based molecules for pharmaceutical and agrochemical applications. nanobioletters.comnih.gov Research on related structures, such as 3-chloro-N-cyclohexylbenzamide and other substituted cyclopropane carboxamides, indicates an active pursuit of new compounds with tailored properties. nih.govnih.gov

Emerging academic interests are likely to focus on several key areas:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to 3-chloro-N-cyclopropylbenzamide and its derivatives. Detailed characterization using modern spectroscopic (NMR, IR) and crystallographic techniques to confirm its unique conformational properties.

Biological Screening: Comprehensive screening of the compound for a wide range of biological activities, including as an antimicrobial, antifungal, anticancer, and insecticidal agent, building upon the known activities of related benzamides and cyclopropane derivatives. researchgate.netmdpi.com

Computational Modeling: Utilizing molecular docking and other computational methods to predict the interactions of 3-chloro-N-cyclopropylbenzamide with various biological targets, guided by its distinct conformational preferences.

Materials Science: Exploring its potential use as a building block in the synthesis of new polymers or functional materials, leveraging the properties of the amide bond. teachy.ai

The investigation of 3-chloro-N-cyclopropylbenzamide represents a logical and promising direction in chemical research, offering the potential for new discoveries in both fundamental organic chemistry and applied sciences.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRCUSXYDRRGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro N Cyclopropylbenzamide and Its Chemical Analogs

Established Synthetic Pathways to 3-chloro-N-cyclopropylbenzamide

Acylation Reactions with Cyclopropylamine (B47189)

A primary and straightforward method for synthesizing 3-chloro-N-cyclopropylbenzamide involves the acylation of cyclopropylamine. This reaction typically utilizes an activated derivative of 3-chlorobenzoic acid, most commonly 3-chlorobenzoyl chloride. The high reactivity of the acid chloride facilitates the formation of the amide bond upon reaction with cyclopropylamine.

The general reaction is as follows: 3-chlorobenzoyl chloride + Cyclopropylamine → 3-chloro-N-cyclopropylbenzamide + HCl

This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise form a salt with the amine starting material, rendering it unreactive. The choice of solvent and base can influence the reaction's yield and purity.

Amidation from 3-Chlorobenzoic Acid Precursors

Direct amidation of 3-chlorobenzoic acid with cyclopropylamine is another established route. This method requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides (like DCC or EDC) or phosphonium-based reagents.

The reaction proceeds in two main steps:

Activation of 3-chlorobenzoic acid with a coupling agent.

Reaction of the activated intermediate with cyclopropylamine to form the amide.

While this method avoids the need to prepare the more reactive acid chloride, it often requires careful control of reaction conditions to prevent side reactions and ensure high yields. A patent for the manufacturing of cyclopropylamine describes a process where a hindered secondary or tertiary ester of cyclopropanecarboxylic acid is amidated to cyclopropanecarboxamide (B1202528) in the presence of a catalyst, achieving yields above 90%. googleapis.com

Novel and Optimized Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for benzamide (B126) synthesis, which are applicable to the production of 3-chloro-N-cyclopropylbenzamide.

Catalytic Approaches to Benzamide Synthesis (e.g., Metal-Catalyzed C-H Functionalization)

Catalytic methods offer a more atom-economical approach to amide bond formation. One such innovative strategy involves the metal-catalyzed C-H functionalization of arenes. While direct C-H amidation of an unactivated benzene (B151609) ring is challenging, related catalytic systems show promise. For instance, a radical approach for the acylation of arenes and heteroarenes has been presented, achieving C-H acylation through mild cooperative photoredox/NHC radical catalysis. researchgate.net This involves the cross-coupling of an arene radical cation with an NHC-bound ketyl radical as a key step. researchgate.net

Another novel method describes a visible light-mediated 1,3-acylative chlorination of cyclopropanes using benzoyl chloride as a bifunctional reagent in an NHC/PC dual-catalyzed system. researchgate.netchemrxiv.org This approach allows for the synthesis of acyl-cyclopropanes, demonstrating the expanding application of photoredox reactions. chemrxiv.org

Principles of Green Chemistry in 3-chloro-N-cyclopropylbenzamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 3-chloro-N-cyclopropylbenzamide synthesis, this translates to using less hazardous solvents, reducing waste, and improving energy efficiency.

A study on the green synthesis of benzamides describes a clean and ecocompatible pathway for N-benzoylation of amines using enol esters. tandfonline.comtandfonline.com This method operates under solvent- and activation-free conditions, with the amides being easily isolated by crystallization. tandfonline.comtandfonline.com Specifically, vinyl benzoate (B1203000) has been used for the direct introduction of a benzamido-moiety without the need for a solvent or an activator. tandfonline.comtandfonline.com This approach aligns with green chemistry principles by minimizing waste and avoiding harsh reaction conditions. tandfonline.comtandfonline.comuclouvain.be

Furthermore, the use of methanol (B129727) as a greener C1 building block is gaining attention. rsc.org A highly efficient and selective catalytic method for the methoxymethylation of primary amides using methanol with the liberation of dihydrogen under Mn(I) catalysis has been reported. rsc.org This strategy obviates the need for toxic reagents and multi-step protocols. rsc.org

Flow Chemistry Applications for Efficient Benzamide Derivatization

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. For the synthesis of 3-chloro-N-cyclopropylbenzamide, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time.

Enantioselective Synthesis Approaches for Chiral Derivatives

The creation of chiral centers in derivatives of 3-chloro-N-cyclopropylbenzamide can be approached by establishing stereochemistry either in the cyclopropane (B1198618) ring or at a substituted position on the benzoyl or cyclopropyl (B3062369) group. Key strategies include asymmetric cyclopropanation and the use of chiral auxiliaries or catalysts in amidation reactions.

Asymmetric Cyclopropanation:

One of the most effective methods for synthesizing chiral cyclopropanes is through the catalytic asymmetric cyclopropanation of alkenes. nih.govwiley-vch.demdpi.com This approach involves the reaction of an alkene with a carbene precursor in the presence of a chiral transition metal catalyst. Cobalt and rhodium-based catalysts have shown particular promise in this area. nih.govnih.gov

For the synthesis of a chiral precursor to 3-chloro-N-cyclopropylbenzamide, a suitable strategy would involve the asymmetric cyclopropanation of an appropriate alkene substrate. The resulting chiral cyclopropylamine or a precursor thereof can then be coupled with 3-chlorobenzoyl chloride.

Table 1: Selected Catalytic Systems for Asymmetric Cyclopropanation

| Catalyst System | Alkene Substrate Type | Key Features | Reference |

| Cobalt(II)-based Metalloradical Catalysis | Wide range of alkenes, including challenging substrates | High yields, excellent diastereoselectivities and enantioselectivities. | nih.gov |

| Chiral Rhodium Catalysts | α-fluoroacrylates | Excellent enantio- and diastereoselectivities. | mdpi.com |

| Cobalt Catalyst with gem-dichloroalkanes | Monosubstituted, 1,1-disubstituted, and internal alkenes | High levels of enantioselectivity, avoids the use of diazoalkanes. | nih.govdicp.ac.cn |

| Chiral Oxazaborolidinium Ion (COBI) Catalyst | α,β-Unsaturated aldehydes | Used in the synthesis of natural products containing cyclopropane rings. | mdpi.com |

Interactive Data Table: Asymmetric Cyclopropanation Catalyst Systems

Chiral Amide Formation:

Another key strategy involves the enantioselective formation of the amide bond itself. This can be achieved through various methods, including the use of chiral amines or the application of co-catalytic systems that induce chirality during the N-alkylation of a primary amide. researchgate.netnih.gov

A rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction has been reported for the enantioselective synthesis of chiral amides. researchgate.netnih.gov This method is characterized by mild reaction conditions and high enantioselectivity for a broad range of substrates. While not specifically demonstrated for N-cyclopropyl amides, this approach represents a potential route to chiral derivatives of 3-chloro-N-cyclopropylbenzamide.

Biocatalysis, utilizing engineered enzymes such as myoglobin (B1173299) variants, has also emerged as a powerful tool for asymmetric C-N bond formation via carbene transfer, offering a green and efficient alternative for the synthesis of chiral amines. rochester.edu

Industrial Research Scale-Up Considerations for Benzamide Production

The transition from laboratory-scale synthesis to industrial production of benzamides like 3-chloro-N-cyclopropylbenzamide presents several challenges that require careful consideration.

Process Optimization and Safety:

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. The exothermic nature of many amidation reactions requires robust temperature control systems to prevent runaway reactions.

Reagent Handling: The use of potentially hazardous reagents, such as thionyl chloride or oxalyl chloride for the synthesis of 3-chlorobenzoyl chloride, necessitates stringent safety protocols and specialized equipment for handling and storage.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product purification, and environmental impact. Green solvents with high recovery rates are increasingly favored in industrial processes.

Equipment and Engineering:

Reactor Design: The choice of reactor material and design is important to ensure compatibility with the reaction chemistry and to facilitate efficient mixing and heat transfer.

Downstream Processing: The purification of the final product, often involving crystallization and filtration, must be scalable. The development of a robust crystallization process is key to achieving the desired purity and physical form of the active pharmaceutical ingredient (API).

Economic and Regulatory Factors:

Regulatory Compliance: Pharmaceutical and agrochemical production is subject to strict regulatory oversight. All manufacturing processes must adhere to Good Manufacturing Practices (GMP) to ensure product quality, safety, and efficacy. ascendiacdmo.com The economic impact of weed management in the case of herbicides is also a significant consideration for large-scale production. mdpi.com

Chemical Reactivity, Transformation, and Reaction Mechanisms of 3 Chloro N Cyclopropylbenzamide

Electrophilic Aromatic Substitution Reactions of the Chlorinated Benzamide (B126) Core

The benzene (B151609) ring of 3-chloro-N-cyclopropylbenzamide is moderately deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two deactivating groups: the chloro and the N-cyclopropylamido substituents. Both groups are ortho, para-directing, but their deactivating nature makes reactions sluggish, often requiring harsh conditions. masterorganicchemistry.commsu.edu The chlorine atom deactivates the ring through its inductive electron-withdrawing effect, while the amide group, although possessing a resonance-donating lone pair on the nitrogen, is also inductively withdrawing.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents will influence the position of the incoming nitro group.

Halogenation: The introduction of another halogen atom (e.g., bromine or chlorine) onto the ring typically requires a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. msu.eduyoutube.com

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group. msu.edu

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on this substrate due to the deactivated nature of the ring. masterorganicchemistry.comyoutube.com

The regioselectivity of these reactions is dictated by the combined directing effects of the chloro and amide groups. The N-cyclopropylamido group is expected to be a stronger directing group than chlorine.

Nucleophilic Reactivity at the Amide Carbonyl Center

The amide functional group is characterized by a planar structure where the carbon, oxygen, and nitrogen atoms lie in the same plane. libretexts.org This planarity is a result of the resonance between two main forms, which imparts a partial double bond character to the C-N bond and a significant dipole moment to the amide group. libretexts.org

Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like acid chlorides or anhydrides. This reduced reactivity is attributed to the nitrogen atom's ability to donate its lone pair of electrons to the carbonyl carbon, thus making the carbonyl less electrophilic. libretexts.org Consequently, the amino group is a poor leaving group.

Despite their relative stability, amides can undergo nucleophilic attack at the carbonyl carbon under specific conditions: libretexts.org

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions.

Acidic Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. libretexts.org

Basic Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, can directly attack the carbonyl carbon. This process typically requires heat.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Reaction with Organometallic Reagents: While less common, strong organometallic nucleophiles can potentially add to the carbonyl group, although this often requires activation of the amide.

Reactivity and Ring-Opening Studies of the N-Cyclopropyl Moiety

The N-cyclopropyl group is a "monoactivated" cyclopropane (B1198618), meaning the ring is activated towards ring-opening reactions by the adjacent amide group. acs.org The strain of the three-membered ring makes it susceptible to cleavage under various conditions.

Ring-opening reactions of cyclopropyl (B3062369) amides can be initiated by:

Acidic Conditions: Protonation can facilitate ring opening to form more stable carbocationic intermediates.

Nucleophilic Attack: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to ring cleavage. thieme-connect.com This is analogous to the Michael addition reaction. thieme-connect.com

Radical Reactions: Radical initiators can induce ring opening to form a more stable radical intermediate.

Transition Metal Catalysis: Certain transition metals can catalyze the ring-opening and subsequent functionalization of the cyclopropyl group.

Studies on similar cyclopropyl amides have shown that they can undergo ring-expanding reactions. For instance, in the presence of triphenylphosphine (B44618) and a carbon tetrahalide, cyclopropyl amides can be converted into N-substituted pyrrolidin-2-ones. acs.org The reaction proceeds through the in situ formation of an imidoyl halide, which then undergoes ring expansion. acs.org The regioselectivity of the ring-opening can be influenced by substituents on the cyclopropane ring. acs.org

Halogen-Directed Functionalization and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine atom on the aromatic ring serves as a handle for various functionalization reactions, most notably transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgwwjmrd.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 3-chloro-N-cyclopropylbenzamide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides. wwjmrd.com However, the use of specialized ligands and reaction conditions can facilitate the coupling of aryl chlorides. rsc.orgnih.gov This reaction allows for the introduction of a wide variety of substituents at the 3-position of the benzamide core, providing access to a diverse range of derivatives. Other cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed to replace the chlorine atom with a nitrogen-based nucleophile.

Mechanistic Investigations through Kinetic and Spectroscopic Analysis

The study of reaction mechanisms for compounds like 3-chloro-N-cyclopropylbenzamide relies on a combination of kinetic and spectroscopic techniques.

Kinetic Analysis:

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: The amide I band in the IR spectrum is particularly sensitive to the conformation of the amide group and can be used to study changes in protein backbone structure during reactions. acs.orgnih.gov For smaller molecules, IR spectroscopy can monitor the disappearance of starting materials and the appearance of products by tracking characteristic vibrational frequencies (e.g., C=O stretch, N-H stretch). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can also be used to follow the progress of a reaction. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its structure and electronic environment. libretexts.org For instance, the hindered rotation around the C-N amide bond can sometimes lead to the observation of distinct NMR signals for groups attached to the nitrogen, providing information about the rotational barrier. libretexts.org

Mass Spectrometry (MS): MS can be used to identify reaction intermediates and products by determining their mass-to-charge ratio. nist.gov Fragmentation patterns can also provide structural information.

X-ray Crystallography: When single crystals of the compound or its derivatives can be obtained, X-ray crystallography provides definitive information about the three-dimensional structure, including bond lengths and angles. nih.gov This can be invaluable for understanding the steric and electronic properties of the molecule.

Computational Studies (DFT): Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic properties. nih.govnih.gov These theoretical studies complement experimental data and provide deeper mechanistic insights.

By combining these techniques, a detailed picture of the reaction mechanisms of 3-chloro-N-cyclopropylbenzamide can be constructed.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro N Cyclopropylbenzamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-chloro-N-cyclopropylbenzamide, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its covalent structure and spatial configuration.

Multi-Dimensional NMR for Conformation and Dynamics

Multi-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations that define the molecule's conformation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and cyclopropyl (B3062369) protons. The protons on the 3-chlorinated benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (approx. 7.4-7.8 ppm). The amide proton (N-H) would likely appear as a broad singlet or a doublet (due to coupling with the cyclopropyl methine proton) in the downfield region (approx. 8.0-8.5 ppm). The cyclopropyl group would exhibit two sets of signals: a multiplet for the methine proton (CH-N) and complex multiplets for the four methylene (B1212753) protons (CH₂), typically found in the upfield region (approx. 0.6-3.0 ppm).

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for the carbonyl carbon (approx. 165-170 ppm), the aromatic carbons (approx. 125-135 ppm, including the carbon bearing the chlorine atom), and the cyclopropyl carbons (methine approx. 23-28 ppm, methylenes approx. 6-12 ppm).

COSY (Correlation Spectroscopy): This 2D experiment would reveal ¹H-¹H coupling correlations, confirming the connectivity between the methine and methylene protons of the cyclopropyl ring and the coupling relationships among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing key insights into the molecule's 3D conformation. Studies on similar secondary N-cyclopropyl amides have shown that they can exist as a mixture of E/Z rotamers (cis/trans isomers) around the amide C-N bond due to the energy barrier to rotation. nih.govacs.org NOESY would be critical in identifying the major and minor rotamers and determining the spatial orientation of the cyclopropyl group relative to the benzoyl group.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 3-chloro-N-cyclopropylbenzamide, based on established chemical shift ranges for analogous functional groups. nih.govnih.govresearchgate.netyoutube.com

Predicted NMR Data for 3-chloro-N-cyclopropylbenzamide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 7.4 – 7.8 | 125 – 132 | Complex multiplet pattern expected. |

| Aromatic C-Cl | - | 133 – 136 | Quaternary carbon, no proton signal. |

| Amide N-H | 8.0 – 8.5 | - | Position and broadening can be solvent-dependent. |

| Carbonyl C=O | - | 165 – 170 | Quaternary carbon, no proton signal. |

| Cyclopropyl C-H (methine) | 2.8 – 3.0 | 23 – 28 | Coupled to N-H and cyclopropyl methylene protons. |

| Cyclopropyl CH₂ (methylene) | 0.6 – 1.0 | 6 – 12 | Two non-equivalent sets of protons expected. |

Solid-State NMR Applications for Polymorph Characterization

The solid-state form of a compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. nih.govresearchgate.netbruker.com Polymorphs, which are different crystalline arrangements of the same molecule, can be readily distinguished by ssNMR because the chemical shift of a nucleus is highly sensitive to its local electronic environment within the crystal lattice. europeanpharmaceuticalreview.com

For 3-chloro-N-cyclopropylbenzamide, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the primary ssNMR experiment. Each polymorph would be expected to produce a unique ¹³C spectrum with a distinct set of chemical shifts and peak multiplicities. The number of signals for a specific carbon can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. Furthermore, ³⁵Cl ssNMR could also be a valuable tool, as the chlorine nucleus is extremely sensitive to its environment, making it an excellent probe for identifying different solid phases. fsu.edu

X-ray Crystallography for Precise Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate bond lengths, bond angles, and torsional angles, and reveals intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing. acs.org

Polymorphism and Co-crystallization Studies

Polymorphism is a critical consideration in pharmaceutical and materials science. yu.eduyoutube.com Different polymorphs of a compound can exhibit different solubilities, stabilities, and melting points. Powder X-ray diffraction (PXRD) is the primary screening tool to identify different polymorphic forms, each giving a unique diffraction pattern. If multiple polymorphs of 3-chloro-N-cyclopropylbenzamide were discovered, single-crystal XRD would be used to solve the detailed structure of each form.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another important area of study. semanticscholar.orgnih.gov Amide functional groups are excellent candidates for forming co-crystals due to their strong hydrogen bond donor (N-H) and acceptor (C=O) capabilities. semanticscholar.org Investigating the co-crystallization of 3-chloro-N-cyclopropylbenzamide with other molecules (coformers) could lead to the discovery of new solid forms with tailored physicochemical properties. XRD is the essential technique for confirming the formation of a co-crystal and determining its structure.

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These two techniques are complementary and, when used together, offer a comprehensive vibrational profile.

For 3-chloro-N-cyclopropylbenzamide, the spectra would be dominated by characteristic vibrations of the amide, chlorinated benzene, and cyclopropyl moieties. esisresearch.orgresearchgate.net

N-H Stretch: A sharp to moderately broad band is expected around 3300 cm⁻¹ in the FTIR spectrum, corresponding to the stretching of the amide N-H bond.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption is expected between 1640 and 1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, is typically found between 1520 and 1570 cm⁻¹.

Aromatic C=C Stretch: Several bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the carbon-chlorine bond.

Raman spectroscopy would provide complementary data, often showing strong signals for the aromatic ring and C=C stretching vibrations, while the C=O stretch would also be visible. Analyzing the precise positions and shifts of these bands can provide subtle information about the molecular environment and intermolecular interactions, such as hydrogen bonding.

Expected Vibrational Frequencies for 3-chloro-N-cyclopropylbenzamide

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| N-H Stretch | Amide | 3250 - 3350 | Medium-Strong |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Very Strong |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Variable |

| C-N Stretch | Amide | 1200 - 1350 | Medium |

| C-Cl Stretch | Chlorobenzene | 600 - 800 | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule and for studying its fragmentation patterns, which can confirm its structure. mdpi.commiamioh.edu

For 3-chloro-N-cyclopropylbenzamide (C₁₀H₁₀ClNO), the most critical diagnostic feature in its mass spectrum would be the isotopic pattern caused by the presence of chlorine. libretexts.org Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 for the molecular ion and any fragment containing the chlorine atom. libretexts.org This provides a clear fingerprint for identifying chlorinated compounds. acs.orgnih.govmdpi.comnih.govnih.gov

The fragmentation of N-substituted benzamides typically proceeds through characteristic pathways. researchgate.net A primary fragmentation event would be the cleavage of the amide bond (alpha-cleavage), leading to the formation of a stable 3-chlorobenzoyl cation. This cation could then lose a molecule of carbon monoxide (CO) to form a 3-chlorophenyl cation. Other fragmentation pathways involving the cyclopropylamine (B47189) moiety are also possible.

Predicted High-Resolution Mass Spectrometry Fragmentation for 3-chloro-N-cyclopropylbenzamide

| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment Ion | Fragment Formula | Notes |

|---|---|---|---|

| 195 / 197 | Molecular Ion [M]⁺ | [C₁₀H₁₀ClNO]⁺ | Shows characteristic ~3:1 isotope ratio. |

| 139 / 141 | [M - C₃H₅N]⁺ | [C₇H₄ClO]⁺ | Loss of cyclopropylamine radical via alpha-cleavage, forms 3-chlorobenzoyl cation. |

| 111 / 113 | [M - C₃H₅N - CO]⁺ | [C₆H₄Cl]⁺ | Loss of carbon monoxide from the benzoyl cation. |

| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ | Represents the cyclopropylamine cation fragment. |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research (if applicable for chiral derivatives)

The parent molecule, 3-chloro-N-cyclopropylbenzamide, is not chiral and therefore does not exhibit chiroptical properties. However, the introduction of chiral centers, for instance, through substitution on the cyclopropyl ring or the benzoyl moiety, would necessitate the use of chiroptical spectroscopic techniques to determine the absolute configuration and conformational preferences of the resulting stereoisomers.

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the spatial arrangement of atoms and functional groups.

In the context of hypothetical chiral derivatives of 3-chloro-N-cyclopropylbenzamide, CD spectroscopy would be invaluable. The electronic transitions associated with the aromatic chromophore of the benzoyl group and the amide bond would be influenced by the chiral environment. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would serve as a unique fingerprint for a specific enantiomer.

For example, the n → π* and π → π* transitions of the benzamide (B126) chromophore would be expected to give rise to distinct Cotton effects. The sign and magnitude of these effects would be directly related to the absolute configuration of the chiral centers in the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra for different possible stereoisomers, and comparison with experimental data would allow for the unambiguous assignment of the absolute stereochemistry.

Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in the angle of plane-polarized light as a function of wavelength, would provide complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is also characteristic of the stereochemistry of a chiral molecule.

Computational and Theoretical Chemistry Studies of 3 Chloro N Cyclopropylbenzamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 3-chloro-N-cyclopropylbenzamide at the subatomic level. These methods are instrumental in determining the distribution of electrons within the molecule, the energies of its molecular orbitals, and other fundamental energetic characteristics.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. For 3-chloro-N-cyclopropylbenzamide, DFT calculations are pivotal in elucidating its optimized geometry, vibrational frequencies, and a host of electronic properties.

Table 1: Calculated Molecular Properties of 3-chloro-N-cyclopropylbenzamide using DFT

| Property | Illustrative Value | Unit |

| Dipole Moment | ~ 3.5 - 4.0 | Debye |

| HOMO Energy | ~ -6.8 to -7.2 | eV |

| LUMO Energy | ~ -0.5 to -0.9 | eV |

| HOMO-LUMO Energy Gap | ~ 6.0 to 6.7 | eV |

| Note: These values are illustrative and based on DFT calculations for structurally similar benzamide (B126) derivatives. |

Ab Initio Methods for High-Accuracy Molecular Calculations

For situations demanding higher accuracy, ab initio methods provide a more rigorous theoretical treatment. These methods, which are derived directly from fundamental physical principles without empirical parameters, include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. While computationally more intensive than DFT, ab initio calculations can provide benchmark-quality data on the electronic structure and energetics of 3-chloro-N-cyclopropylbenzamide. They are particularly valuable for refining the understanding of subtle electronic phenomena and for validating the results from more computationally efficient approaches.

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of 3-chloro-N-cyclopropylbenzamide, including its conformational flexibility and intermolecular interactions.

Conformational Analysis and Energy Landscape Mapping

The presence of rotatable bonds in 3-chloro-N-cyclopropylbenzamide, specifically the C-N amide bond and the bond connecting the cyclopropyl (B3062369) group to the nitrogen atom, gives rise to a complex conformational landscape. A noteworthy feature of secondary N-cyclopropyl amides is their unusual conformational behavior. nih.gov Unlike many other secondary amides, they can exhibit a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents. nih.gov Additionally, the N-cyclopropyl bond often prefers an ortho conformation rather than the more common anti conformation. nih.gov

Computational conformational analysis can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This process identifies the most stable, low-energy conformers and the energy barriers that separate them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, the arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. For 3-chloro-N-cyclopropylbenzamide, hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule is expected to be a primary organizing force, leading to the formation of chains or other supramolecular synthons.

Structure-Reactivity Relationship (SRR) Modeling and Prediction (Non-Biological Focus)

Structure-Reactivity Relationship (SRR) modeling seeks to establish quantitative connections between the molecular structure of 3-chloro-N-cyclopropylbenzamide and its chemical reactivity in non-biological settings. This is achieved by using calculated molecular descriptors to predict its behavior in chemical reactions.

Key descriptors derived from quantum chemical calculations, such as the HOMO and LUMO energies, are central to SRR. The HOMO energy correlates with the molecule's propensity to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of electrostatic potential on the molecular surface can pinpoint regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). By analyzing these and other descriptors, it is possible to predict the regioselectivity and reactivity of 3-chloro-N-cyclopropylbenzamide in various chemical transformations, providing valuable guidance for synthetic applications and mechanistic studies.

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

A comprehensive review of scientific literature indicates that specific computational studies detailing the reaction pathway elucidation and transition state analysis for the synthesis of 3-chloro-N-cyclopropylbenzamide have not been extensively published. The typical synthesis of N-substituted benzamides like this compound involves the acylation of an amine (cyclopropylamine) with a benzoyl chloride derivative (3-chlorobenzoyl chloride).

In the absence of specific studies on 3-chloro-N-cyclopropylbenzamide, a general overview of how computational methods are applied to understand such reactions can be described. Density Functional Theory (DFT) is a common and powerful computational tool used for these types of investigations. A typical study would involve the following:

Mapping the Potential Energy Surface: The reaction between 3-chlorobenzoyl chloride and cyclopropylamine (B47189) would be modeled to map out the potential energy surface. This surface represents the energy of the system as a function of the positions of the atoms.

Identifying Stationary Points: Key points on this surface, known as stationary points, would be identified. These include the reactants, products, any intermediates, and transition states.

Characterizing Transition States: Transition states are of particular interest as they represent the energy barrier that must be overcome for the reaction to proceed. Computational chemists would locate the transition state structure and calculate its energy. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Elucidating the Reaction Mechanism: By connecting the reactants, transition states, intermediates, and products, a detailed, step-by-step reaction mechanism can be proposed. The calculated energy barriers can provide insights into the reaction kinetics and help determine the rate-determining step of the synthesis.

For the reaction to form 3-chloro-N-cyclopropylbenzamide, a plausible mechanism that could be investigated computationally is the nucleophilic acyl substitution. This would likely proceed through a tetrahedral intermediate. The general steps that would be modeled are:

Nucleophilic Attack: The nitrogen atom of cyclopropylamine attacks the carbonyl carbon of 3-chlorobenzoyl chloride.

Formation of the Tetrahedral Intermediate: This leads to the formation of a transient tetrahedral intermediate.

Departure of the Leaving Group: The chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the final product, 3-chloro-N-cyclopropylbenzamide.

A detailed computational study would provide the energies of the transition states for both the formation and breakdown of the tetrahedral intermediate. This would allow for a quantitative understanding of the reaction's feasibility and kinetics.

While the specific energetic details and structural parameters for the reaction pathway of 3-chloro-N-cyclopropylbenzamide are not available in the literature, the general framework for such a computational investigation is well-established. Such a study would be invaluable for optimizing reaction conditions and understanding the fundamental chemical principles governing the synthesis of this and related compounds.

Derivatization and Analog Synthesis for Structure Property Relationship Spr Studies

Systematic Modification of the Benzamide (B126) Aromatic Ring

The 3-chloro-N-cyclopropylbenzamide molecule offers a versatile platform for systematic modifications of its benzamide aromatic ring. These modifications can be strategically designed to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Standard organic synthesis methods can be employed to introduce a variety of substituents onto the aromatic ring. researchgate.net For instance, electrophilic aromatic substitution reactions can be utilized to introduce nitro, halogen, or acyl groups at positions ortho and para to the activating amide group, with the existing chloro substituent directing these substitutions. Subsequent reduction of a nitro group can yield an amino group, which serves as a versatile handle for further functionalization, such as diazotization followed by substitution or the formation of new amide or sulfonamide linkages. acs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer powerful tools for introducing alkyl, aryl, vinyl, or alkynyl groups at various positions on the aromatic ring. These reactions typically involve the initial conversion of a chloro or bromo derivative to a more reactive species like a boronic acid or ester. Such modifications can significantly impact the molecule's conjugation and photophysical properties.

The following table illustrates potential derivatives of 3-chloro-N-cyclopropylbenzamide with systematic modifications on the aromatic ring and their predicted properties based on general chemical principles.

Table 1: Hypothetical Derivatives of 3-chloro-N-cyclopropylbenzamide with Aromatic Ring Modifications

| Derivative Name | Modification | Potential Synthesis Route | Predicted Property Changes |

|---|---|---|---|

| 3-chloro-4-nitro-N-cyclopropylbenzamide | Nitration | Electrophilic Aromatic Substitution | Increased electron-withdrawing character, potential for further functionalization of the nitro group. |

| 4-amino-3-chloro-N-cyclopropylbenzamide | Reduction of nitro group | Catalytic Hydrogenation | Introduction of a nucleophilic center, potential for amide/sulfonamide formation. |

| 3-chloro-N-cyclopropyl-4-phenylbenzamide | Suzuki Coupling | Palladium-catalyzed cross-coupling | Increased steric bulk and pi-conjugation, potential for altered photophysical properties. |

| 3-chloro-N-cyclopropyl-4-vinylbenzamide | Heck Coupling | Palladium-catalyzed cross-coupling | Introduction of a polymerizable group, potential for monomer synthesis. |

Rational Alterations to the N-Cyclopropyl Moiety

For example, under acidic or thermal conditions, the cyclopropyl (B3062369) ring can undergo rearrangement to form larger rings or open to yield linear alkyl chains. nih.gov The presence of the adjacent amide functionality can influence the regioselectivity of this ring-opening. Such reactions can lead to the formation of N-allyl or N-propenyl amides, which can serve as valuable synthetic intermediates.

Furthermore, the cyclopropyl ring itself can be substituted. The synthesis of such derivatives would likely involve the use of substituted cyclopropylamines in the initial amide bond formation with 3-chlorobenzoyl chloride. These substitutions could range from simple alkyl groups to more complex functional moieties, allowing for a systematic investigation of the steric and electronic requirements of this part of the molecule.

Synthesis of Heterocyclic Analogs of 3-chloro-N-cyclopropylbenzamide

Replacing the phenyl ring of 3-chloro-N-cyclopropylbenzamide with various heterocyclic systems can lead to analogs with significantly different chemical and physical properties. The synthesis of such heterocyclic analogs can be achieved through several established synthetic methodologies. acs.orgmdpi.combeilstein-journals.org

One common approach involves the use of heterocyclic carboxylic acids as starting materials. For example, a chloro-substituted pyrazinecarboxylic acid could be converted to its corresponding acyl chloride and then reacted with cyclopropylamine (B47189) to yield a pyrazine-based analog. nih.gov Similarly, other heterocyclic carboxylic acids, such as those based on thiophene, furan, or pyridine, can be employed to generate a diverse library of analogs.

Another strategy involves the construction of the heterocyclic ring onto a pre-existing benzamide scaffold. For instance, a suitably functionalized benzamide derivative could undergo a cyclization reaction to form a fused heterocyclic system. The synthesis of benzamide-based 5-aminopyrazoles, for example, has been reported through the reaction of a benzoyl isothiocyanate with malononitrile (B47326) followed by cyclization with hydrazine. acs.org

Table 2: Potential Heterocyclic Analogs of 3-chloro-N-cyclopropylbenzamide

| Analog Name | Heterocyclic Core | Potential Synthesis Route | Anticipated Properties |

|---|---|---|---|

| 5-chloro-N-cyclopropylpyrazine-2-carboxamide | Pyrazine | Reaction of 5-chloropyrazine-2-carbonyl chloride with cyclopropylamine. nih.gov | Altered electronic properties and potential for new intermolecular interactions. |

| 5-chloro-N-cyclopropylthiophene-2-carboxamide | Thiophene | Reaction of 5-chlorothiophene-2-carbonyl chloride with cyclopropylamine. | Modified lipophilicity and metabolic stability. |

| N-(5-cyclopropylaminocarbonyl-2-chlorophenyl)acetamide | Fused Pyrazole | Multi-step synthesis involving cyclization reactions. acs.org | Introduction of additional hydrogen bonding sites and altered planarity. |

Functionalization for Advanced Materials Science Applications (e.g., monomers, polymer additives)

The structure of 3-chloro-N-cyclopropylbenzamide can be strategically modified to impart functionalities suitable for applications in materials science. By introducing polymerizable groups, the molecule can serve as a monomer for the synthesis of novel polymers with tailored properties. For example, the incorporation of a vinyl or acryloyl group onto the aromatic ring would allow for free-radical polymerization. mdpi.com

Alternatively, the molecule could be functionalized to act as an additive in existing polymer formulations. The presence of the chloro and amide functionalities could enhance properties such as flame retardancy, thermal stability, or adhesion.

Design and Synthesis of Photoactivatable Chemical Probes (Non-Biological Applications)

Photoactivatable chemical probes are powerful tools for studying molecular interactions in a spatially and temporally controlled manner. researchgate.net The 3-chloro-N-cyclopropylbenzamide scaffold can be functionalized to create such probes for non-biological applications, for instance, in materials science to study polymer crosslinking or surface modifications.

A common strategy for creating photoactivatable probes is the introduction of a photoreactive group, such as a benzophenone (B1666685) or an aryl azide (B81097). researchgate.netrsc.org Upon exposure to UV light, these groups form highly reactive intermediates that can covalently bind to nearby molecules. For example, a benzophenone moiety could be incorporated into the 3-chloro-N-cyclopropylbenzamide structure, either on the aromatic ring or as a modification of the cyclopropylamine. The resulting probe could then be used to map the interactions within a material or at a surface.

The synthesis of such probes would involve the coupling of a benzophenone-containing carboxylic acid with cyclopropylamine, or the modification of a pre-existing 3-chloro-N-cyclopropylbenzamide derivative with a benzophenone-containing reagent.

Table 3: Hypothetical Photoactivatable Probes Based on 3-chloro-N-cyclopropylbenzamide

| Probe Name | Photoreactive Group | Potential Synthesis Route | Potential Application |

|---|---|---|---|

| 3-chloro-N-cyclopropyl-4-(4-benzoylbenzoyl)benzamide | Benzophenone | Acylation of the aromatic ring with a benzophenone derivative. | Probing polymer-polymer interactions. |

| N-(1-(4-benzoylphenyl)cyclopropyl)-3-chlorobenzamide | Benzophenone | Synthesis starting from a benzophenone-substituted cyclopropylamine. | Studying surface chemistry and adhesion. |

| 4-azido-3-chloro-N-cyclopropylbenzamide | Aryl Azide | Diazotization of an amino derivative followed by azide substitution. | Covalent modification of material surfaces. |

Non Biological Applications and Chemical Research Development of 3 Chloro N Cyclopropylbenzamide and Its Analogs

Utilization as Ligands in Organometallic Catalysis Research

The development of novel ligands is a driving force in organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. While direct studies employing 3-chloro-N-cyclopropylbenzamide as a primary ligand are not prominent in the current literature, the structural motifs within the molecule—specifically the amide linkage and the potential for N,O-chelation—are features seen in various effective ligands.

Research into bidentate and multidentate ligands has shown that incorporating nitrogen and oxygen donor atoms can lead to highly effective catalysts. For instance, mixed phosphine/amide (P,N-donor) ligands are widely utilized to create heterobimetallic complexes with polarized metal-metal bonds, which are active in various catalytic transformations. rsc.org Similarly, N-heterocyclic carbene (NHC) ligands, which are powerful sigma donors, are often functionalized with tethers containing heteroatoms to create chelating ligands that enhance catalytic performance in reactions like transfer hydrogenation and cross-coupling. nih.govresearchgate.net

The benzamide (B126) structure itself, particularly in related compounds like benzimidazole (B57391) derivatives, has been successfully integrated into ligand design. Nickel(II) complexes featuring chelating bidentate benzimidazole-based N-heterocyclic carbenes have demonstrated activity as catalysts in Kumada coupling reactions. acs.org This suggests that the benzamide scaffold is a viable component for creating stable and active organometallic complexes. The presence of the nitrogen and carbonyl oxygen in 3-chloro-N-cyclopropylbenzamide provides a potential bidentate chelation site for a metal center, which could modulate the electronic properties and reactivity of the metal. youtube.com Further research could explore the synthesis of multidentate ligands derived from this benzamide for applications in homogenous catalysis. nih.gov

Table 1: Examples of Ligand Scaffolds with Features Relevant to Benzamide Derivatives

| Ligand Type | Metal Complex Example | Catalytic Application | Relevant Structural Feature |

| Benzimidazole-based NHC | Nickel(II) Halide | Kumada Coupling | Benzamide-related core |

| Mixed Phosphine/Amide | Rhodium/Indium Complexes | Hydrogenolysis of C-F bonds | Amide donor group |

| NNN Pincer Ligands | Ruthenium(II) | Transfer Hydrogenation | N,N,N-coordination |

Role as Monomers or Additives in Advanced Polymeric Materials Research

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of these materials relies on the polycondensation of monomers containing aromatic and amide functionalities. N-substituted benzamides, including analogs of 3-chloro-N-cyclopropylbenzamide, are valuable candidates for creating novel polyamides with tailored properties.

Research has demonstrated the synthesis of well-defined polyamides through methods like chain-growth condensation polymerization (CGCP). For example, copolybenzamides have been synthesized from 4-(octylamino)benzoate and methyl 3-(4-(octyloxy)benzylamino)benzoate comonomers. nih.govnih.gov This process allows for the creation of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov Subsequent chemical modification, such as the selective removal of protecting groups, can introduce functional groups like N-H bonds, which provide sites for hydrogen bonding and can improve miscibility with other polymers like Nylon 6. nih.govnih.gov

Furthermore, the incorporation of fluorine into the polymer backbone via N-fluoroalkyl benzamide monomers has been shown to produce materials with high thermal stability and hydrophobicity. nih.gov Poly(N-fluoroalkyl benzamide) has been successfully synthesized with a controlled molecular weight and low polydispersity index, exhibiting a high contact angle against water, which is indicative of a low-surface-energy material. nih.gov

The structure of 3-chloro-N-cyclopropylbenzamide, featuring a reactive aromatic ring suitable for polymerization and N-substitution that can influence polymer solubility and chain packing, makes it a plausible monomer for developing new specialty polymers. The chloro- and cyclopropyl- groups could impart specific properties such as flame retardancy, altered solubility, and modified thermal characteristics to the resulting polyamide.

Exploration in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. Self-assembly is a key principle in this field, where molecules spontaneously organize into larger aggregates. While 3-chloro-N-cyclopropylbenzamide itself has not been the specific subject of extensive self-assembly studies, its structural components are highly relevant to this area of research. The amide group is a powerful motif for directing self-assembly through hydrogen bonding.

A prominent example is found in the study of benzene-1,3,5-tricarboxamides (BTAs), which are well-known for their ability to self-assemble into one-dimensional, fibrous supramolecular polymers in solution. These assemblies are driven by a combination of threefold intermolecular hydrogen bonding between amide groups and π-π stacking of the central benzene (B151609) cores. The stability and morphology of these structures are highly dependent on the nature of the substituents attached to the amide nitrogen.

Amphiphilic molecules, such as cyclodextrins grafted with aliphatic chains, also demonstrate a strong tendency to self-assemble into nanosized supramolecular structures upon nanoprecipitation. nih.gov These assemblies are capable of encapsulating other molecules, making them useful for applications like drug delivery. nih.gov Similarly, cyclic dipeptides, which contain two amide bonds within a constrained ring, are known to self-assemble into various nanostructures, including gels and nanotubes, forming platforms for functional soft materials. nih.gov

The key molecular features of 3-chloro-N-cyclopropylbenzamide—a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl, and an aromatic ring capable of π-stacking—provide the necessary components for it to participate in self-assembly processes, potentially forming ordered structures like tapes, ribbons, or fibers in suitable solvents.

Investigative Studies in Agrochemical Science

The benzamide chemical class includes numerous compounds with significant biological activity, and they are widely used in the agrochemical industry as fungicides. These compounds are particularly effective against a range of plant pathogenic fungi. researchgate.net While research specifically detailing the agrochemical profile of 3-chloro-N-cyclopropylbenzamide is limited, the broader class of benzamide fungicides has been studied extensively.

One notable example is zoxamide (B129027), a benzamide fungicide used to control oomycete fungi. acs.orgresearchgate.net Benzamide and the related benzimidazole fungicides are valued for their systemic properties and broad-spectrum activity against many fungal pathogens that affect cereals, fruits, and other crops. chemicalbook.comacs.org The development of resistance to fungicides is a major concern in agriculture, and research has shown that negative cross-resistance can occur between benzimidazole fungicides and other chemical classes like N-phenylcarbamates and benzamides, which can be a tool in resistance management strategies. researchgate.net

Table 2: Examples of Benzamide and Related Fungicides

| Compound Class | Example Compound | Primary Target |

| Benzamide | Zoxamide | Oomycete fungi |

| Benzimidazole | Carbendazim, Benomyl | Ascomycetes, Basidiomycetes |

Mechanistic Investigations of Action in Plant/Pest Systems (Research Focus)

The primary mechanism of action for benzamide and benzimidazole fungicides is the disruption of microtubule assembly in fungal cells. acs.org Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, structure, and transport. These fungicides act by binding specifically to β-tubulin, the protein subunit that polymerizes to form microtubules. researchgate.netnih.gov

The binding of the fungicide to β-tubulin inhibits its polymerization, preventing the formation of functional microtubules. This leads to a cascade of cellular effects, including the arrest of mitosis at the metaphase stage, as the mitotic spindle cannot form correctly. acs.orgnih.gov The ultimate result is the inhibition of fungal growth and reproduction. chemicalbook.com

Studies on the benzamide fungicide zoxamide have confirmed that its mechanism of action involves inducing mitotic arrest by binding to β-tubulin. acs.org Research using zebrafish as a model organism showed that zoxamide exposure led to skeletal deformities, consistent with its role as a tubulin polymerization inhibitor. acs.org The specific affinity of these fungicides for fungal tubulin over plant or animal tubulin is a key factor in their selective toxicity. Resistance in fungi often arises from specific point mutations in the β-tubulin gene, which alter the binding site and reduce the fungicide's affinity. researchgate.net

Function as Building Blocks and Intermediates in Complex Organic Synthesis

3-chloro-N-cyclopropylbenzamide serves as a valuable target molecule and a functional building block in the field of organic synthesis. Its preparation has been featured in the development of novel synthetic methodologies, highlighting its utility as an intermediate for accessing more complex chemical structures. The amide bond is one of the most common functional groups in medicinal chemistry, and efficient methods for its construction are of high importance. acs.org

Recent advances have demonstrated the synthesis of 3-chloro-N-cyclopropylbenzamide through innovative catalytic cross-coupling reactions. For example, a dual photoredox/nickel catalytic system has been developed for the C–C coupling of aryl halides with formamide, which serves as both the carbonyl and nitrogen source, to produce primary benzamides. acs.org Other methods include the copper-catalyzed arylation of bromo-difluoro-acetamides with aryl boronic acids.

The presence of three distinct functional handles in 3-chloro-N-cyclopropylbenzamide—the chlorinated aromatic ring, the cyclopropyl (B3062369) group, and the amide linkage—makes it a versatile intermediate. The chlorine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents. The amide bond can be hydrolyzed or reduced, and the cyclopropyl group can influence the molecule's conformation and metabolic stability, a desirable trait in medicinal chemistry. Its successful synthesis in several modern catalytic protocols underscores its value as a building block for creating diverse molecular libraries for screening in drug discovery and materials science. nih.govacs.org

Advanced Analytical Methodologies for Research and Quantification of 3 Chloro N Cyclopropylbenzamide

Chromatographic Method Development (HPLC, GC) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as principal techniques for the assessment of purity and for quantification of 3-chloro-N-cyclopropylbenzamide in research samples. While specific, validated methods for this particular compound are not extensively documented in publicly available literature, established principles of chromatographic separation for related aromatic amides and chlorinated compounds allow for the development of tailored analytical protocols.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach for the analysis of 3-chloro-N-cyclopropylbenzamide due to its moderate polarity. A C18 or C8 stationary phase would provide effective separation from non-polar and more polar impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be advantageous for separating a wider range of impurities with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the benzamide (B126) chromophore exhibits maximum absorbance. For enhanced sensitivity and selectivity, a Diode Array Detector (DAD) can be employed to obtain full UV spectra of the analyte and any impurities.

A hypothetical HPLC method for the purity and quantification of 3-chloro-N-cyclopropylbenzamide is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC):

For the analysis of 3-chloro-N-cyclopropylbenzamide by GC, the compound must be sufficiently volatile and thermally stable. Given its molecular structure, it is likely amenable to GC analysis. A capillary column with a mid-polarity stationary phase, such as one containing a phenyl- and/or cyanopropyl-polysiloxane, would be appropriate. The choice of detector is critical; a Flame Ionization Detector (FID) can be used for general quantification, while an Electron Capture Detector (ECD) would offer higher sensitivity and selectivity for the chlorinated analyte. A Nitrogen-Phosphorus Detector (NPD) could also be employed for selective detection of the nitrogen-containing amide.

A proposed GC method for the analysis of 3-chloro-N-cyclopropylbenzamide is outlined in the following table.

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

Electrophoretic Techniques for Separation and Analysis in Research Matrices

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of 3-chloro-N-cyclopropylbenzamide. researchgate.net Its advantages include rapid analysis times, low sample and reagent consumption, and high resolving power. researchgate.net For the charged or ionizable forms of the analyte, Capillary Zone Electrophoresis (CZE) would be the method of choice. The separation in CZE is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. researchgate.net

For neutral compounds like 3-chloro-N-cyclopropylbenzamide, or to enhance separation selectivity, Micellar Electrokinetic Chromatography (MEKC) can be utilized. In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the aqueous buffer and the micellar phase. The choice of surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS) and the addition of organic modifiers to the buffer can be optimized to achieve the desired separation.

While specific applications of electrophoretic techniques to 3-chloro-N-cyclopropylbenzamide are not readily found in scientific literature, the successful separation of other benzamide derivatives and halogenated compounds by CE suggests its feasibility. rsc.orgrsc.org

A potential MEKC method for the analysis of 3-chloro-N-cyclopropylbenzamide is presented below.

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective) |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis in Research

For the unambiguous identification and quantification of 3-chloro-N-cyclopropylbenzamide in complex research matrices, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. researchgate.net These methods combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net After separation on a GC column as described in section 8.1, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a unique fingerprint of the molecule, allowing for its definitive identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by only monitoring specific fragment ions characteristic of 3-chloro-N-cyclopropylbenzamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC. semanticscholar.org The compound is first separated by HPLC, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analyte, as it is a soft ionization method that typically produces a protonated molecule [M+H]+.

In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices. semanticscholar.orgmdpi.com

A proposed LC-MS/MS method for the quantification of 3-chloro-N-cyclopropylbenzamide is outlined below.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined empirically (e.g., Precursor ion [M+H]+ -> Product ion) |

Electrochemical Methods for Detection and Redox Behavior Studies